

An In-depth Technical Guide to 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dimethylpyrazole**

Cat. No.: **B029720**

[Get Quote](#)

Introduction

1,3-Dimethylpyrazole is a heterocyclic organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 3 positions.

[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[2][3] Pyrazole derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][4] This technical guide provides a comprehensive overview of the core molecular properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Core Molecular Properties

The fundamental molecular characteristics of **1,3-Dimethylpyrazole** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_5H_8N_2$	
Molecular Weight	96.13 g/mol	
CAS Number	694-48-4	
Appearance	Colorless to pale yellow liquid or white to off-white crystalline solid	
Boiling Point	153 °C at 760 mmHg	
Density	0.98 g/cm³	
Solubility	Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.	

Experimental Protocols: Synthesis of Pyrazole Derivatives

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry. One of the most common and established methods for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The following protocol describes a general procedure for the synthesis of a 3,5-dimethylpyrazole, which can be adapted for the synthesis of **1,3-dimethylpyrazole** by using an appropriately substituted hydrazine.

General Procedure for the Synthesis of 3,5-Dimethylpyrazole

This protocol is based on the reaction of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine.

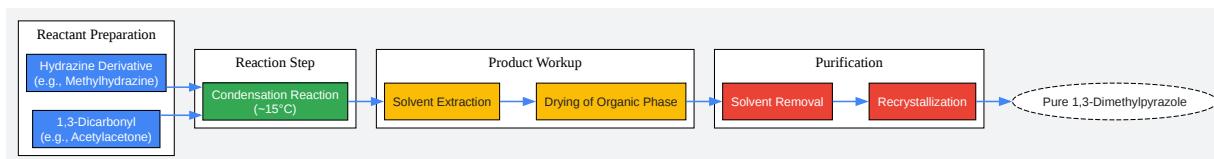
Materials:

- Hydrazine sulfate
- 10% Sodium hydroxide solution
- Acetylacetone (2,4-pentanedione)
- Ether
- Saturated sodium chloride solution
- Anhydrous potassium carbonate
- Petroleum ether (90–100°)

Equipment:

- 1-L round-bottomed flask
- Separatory funnel
- Thermometer
- Stirrer
- Ice bath
- Distillation apparatus

Procedure:


- Preparation of the Hydrazine Solution: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer. Cool the flask in an ice bath.
- Addition of Acetylacetone: Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

- Reaction: Stir the mixture for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole product will begin to precipitate.
- Extraction: Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether. Separate the layers and extract the aqueous layer four more times with 40 ml portions of ether.
- Drying and Isolation: Combine the ether extracts and wash them once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate. Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
- Purification: The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.

To synthesize **1,3-dimethylpyrazole** specifically, methylhydrazine would be used in place of hydrazine sulfate, which would introduce a methyl group at the 1-position of the pyrazole ring.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a dimethylpyrazole derivative, highlighting the key stages from reactants to the purified product.

[Click to download full resolution via product page](#)

Caption: A flowchart of the general synthesis protocol for dimethylpyrazole derivatives.

Applications in Research and Drug Development

1,3-Dimethylpyrazole and its derivatives are versatile building blocks in the synthesis of a wide range of compounds with therapeutic potential. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

- Pharmaceutical Development: **1,3-Dimethylpyrazole** is utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders. The pyrazole moiety is a recognized pharmacophore in numerous therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.
- Antimicrobial Research: Derivatives of 1,3-dimethyl-1H-pyrazol-5-ol have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of *Staphylococcus aureus* (MSSA and MRSA), as well as antifungal activity. Molecular docking studies suggest that these compounds may act by targeting essential bacterial and fungal enzymes.
- Enzyme Inhibition: Certain derivatives of dimethylpyrazole have been designed and synthesized as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of cellular functions and a promising target for treating inflammatory diseases such as asthma and COPD.
- Agrochemicals: In addition to its pharmaceutical applications, **1,3-dimethylpyrazole** serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides, contributing to crop protection and improved yields.

The stability and ease of handling of **1,3-dimethylpyrazole** facilitate its incorporation into complex chemical syntheses, making it a valuable compound for researchers and industry professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dimethylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029720#1-3-dimethylpyrazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com